Superior Antimalarial Potency: FR900098 vs. Fosmidomycin in Fresh Clinical Isolates of P. falciparum
FR900098 demonstrates significantly higher in vitro potency than its parent compound, fosmidomycin, against fresh clinical isolates of *Plasmodium falciparum*. In a study of 34 isolates, the geometric mean IC50 of FR900098 was 118 nM, compared to 301 nM for fosmidomycin, representing a 2.6-fold increase in potency [1]. This superior activity is consistent across multiple laboratory strains [2]. Furthermore, the study found no correlation between response to fosmidomycin and that of chloroquine or pyrimethamine, suggesting an absence of in vitro cross-resistance [1].
| Evidence Dimension | In vitro antimalarial activity (IC50) |
|---|---|
| Target Compound Data | 118 nM (geometric mean) |
| Comparator Or Baseline | Fosmidomycin: 301 nM (geometric mean) |
| Quantified Difference | 2.6-fold more potent (p<0.001) |
| Conditions | Radioisotopic assay, RPMI 1640 medium with 10% fetal bovine serum, 34 fresh clinical isolates of P. falciparum from Cameroon |
Why This Matters
For researchers focused on malaria drug discovery or validation of DXR inhibitors, FR900098 provides a more sensitive tool with a 2.6-fold greater dynamic range than fosmidomycin, enabling detection of subtle effects and potentially more robust in vivo efficacy.
- [1] Tahar R, Basco LK. Molecular epidemiology of malaria in Cameroon. XXV. In vitro activity of fosmidomycin and its derivatives against fresh clinical isolates of Plasmodium falciparum and sequence analysis of 1-deoxy-D-xylulose 5-phosphate reductoisomerase. Am J Trop Med Hyg. 2007 Aug;77(2):214-20. View Source
- [2] Bertin Bioreagent. FR900098 (sodium salt) - Antiparasitics - CAT N°: 10012681. Accessed 2024. View Source
